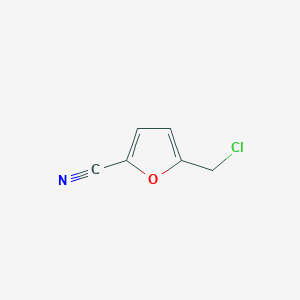

5-(chloromethyl)furan-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloromethyl)furan-2-carbonitrile: is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a nitrile group at the second position and a chloromethyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 5-(chloromethyl)furfural: One common method involves the conversion of 5-(chloromethyl)furfural to 5-(chloromethyl)furan-2-carbonitrile through a series of reactions.

Catalytic Processes: The use of catalysts such as bismuth molybdate in the vapor phase ammoxidation of furfural with ammonia has been reported to produce this compound.

Industrial Production Methods: Industrial production methods often involve the use of biomass-derived precursors and green chemistry principles to ensure eco-friendly and cost-effective synthesis .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-(chloromethyl)furan-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Building Block for Complex Molecules

5-(Chloromethyl)furan-2-carbonitrile serves as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for nucleophilic substitution reactions, where it can react with various nucleophiles such as amines and alcohols. This property enables the formation of diverse furan derivatives that are significant in organic synthesis.

Synthesis of Chiral Furans

The compound can be utilized to synthesize chiral furans from furan platform chemicals. A notable method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid, yielding chiral products with promising yields.

Green Chemistry

Production of Acid Chlorides

this compound can be converted into acid chloride derivatives, which are valuable intermediates for producing biofuels and polymers. The treatment of 5-(chloromethyl)furfural (a precursor) with tert-butyl hypochlorite leads to high yields of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride. These derivatives are crucial for developing furoate ester biofuels and other green chemical products .

Biomass-Derived Synthesis

As a biomass-derived compound, this compound presents an eco-friendly alternative to traditional synthetic routes. Its production from raw biomass makes it a sustainable option for generating valuable chemical feedstocks .

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that derivatives of this compound could exhibit significant biological activities, including antimicrobial and anticancer properties. Investigations into its interactions with biomolecules suggest potential applications in drug development .

Materials Science

Development of Specialty Chemicals

The compound's unique functional groups facilitate its use in creating specialty chemicals and materials. Its ability to undergo various chemical transformations allows for the design of materials with specific properties tailored to industrial applications.

Mécanisme D'action

The mechanism by which 5-(chloromethyl)furan-2-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitrile group can participate in various reactions, including hydrolysis and reduction, leading to the formation of amides or amines .

Comparaison Avec Des Composés Similaires

2-Furancarbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.

5-(Hydroxymethyl)-2-furancarbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

Uniqueness: 5-(chloromethyl)furan-2-carbonitrile is unique due to the presence of both a nitrile and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Activité Biologique

5-(Chloromethyl)furan-2-carbonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, reactivity, and biological implications, drawing from various studies and research findings.

This compound can be synthesized from biomass-derived 5-(chloromethyl)furfural (CMF). The production involves the conversion of CMF into various derivatives, including acid chlorides, which are useful intermediates for further chemical transformations. The synthesis typically involves reactions with nucleophiles and electrophiles under controlled conditions to yield the desired products .

Biological Activity

The biological activity of this compound has been primarily studied in relation to its cytotoxic effects and potential therapeutic applications. Key findings include:

- Cytotoxicity : In vitro studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown promising results, indicating that structural modifications can enhance biological activity .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacteria, where novel compounds are urgently needed .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

- Anticancer Activity : A study conducted on benzofuran derivatives revealed that specific modifications led to enhanced antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The introduction of functional groups significantly influenced the cytotoxic effects observed .

- Structure-Activity Relationship (SAR) : Research on the SAR of furan derivatives indicated that substituents at specific positions on the furan ring could modulate biological activity. For example, introducing a methyl group at the C–3 position of the benzofuran scaffold resulted in improved potency against several cancer cell lines .

Data Table: Biological Activity Overview

| Compound | Cell Line Tested | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| Benzofuran Derivative 6a | HAAEC | 15 | Antiproliferative |

| Benzofuran Derivative 10h | FM3A/0 | 24 | Antiproliferative |

| This compound | A549 | Not reported | Potential Anticancer |

| Benzofuran Derivative | HT-29 | 30 | Anticancer |

Propriétés

IUPAC Name |

5-(chloromethyl)furan-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMVVNVZMRLMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.